molecular formula C16H35O2PS2 B13751813 Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester CAS No. 5810-88-8

Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester

Cat. No.: B13751813
CAS No.: 5810-88-8
M. Wt: 354.6 g/mol
InChI Key: DQNJHGSFNUDORY-UHFFFAOYSA-N
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Description

O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate: is an organophosphorus compound with the molecular formula C16H35O2PS2 . It is commonly used as a lubricant additive due to its excellent anti-wear and anti-corrosion properties. The compound is also known by its IUPAC name, O,O-bis(2-ethylhexyl) sulfanylphosphonothioate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate typically involves the reaction of phosphorus pentasulfide with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4C8H17OH2(C8H17O)2PS2H+H2SP_2S_5 + 4C_8H_{17}OH \rightarrow 2(C_8H_{17}O)_2PS_2H + H_2S P2​S5​+4C8​H17​OH→2(C8​H17​O)2​PS2​H+H2​S

Industrial Production Methods: In industrial settings, the production of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is scaled up using large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s sulfur atoms play a crucial role in forming strong bonds with metal surfaces, providing excellent anti-wear and anti-corrosion properties .

Comparison with Similar Compounds

  • O,O-di-sec-butyl hydrogen dithiophosphate
  • O,O-diisopropyl hydrogen dithiophosphate
  • O,O-diethyl hydrogen phosphorodithioate
  • O,O-dimethyl hydrogen dithiophosphate
  • O,O-diisobutyl hydrogen dithiophosphate

Comparison: O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties. Compared to other similar compounds, it offers superior anti-wear and anti-corrosion performance, making it highly valuable in industrial applications .

Properties

CAS No.

5810-88-8

Molecular Formula

C16H35O2PS2

Molecular Weight

354.6 g/mol

IUPAC Name

bis(2-ethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35O2PS2/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,20,21)

InChI Key

DQNJHGSFNUDORY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(CC)CCCC)S

physical_description

Liquid
Liquid;  [IUCLID] Viscous amber liquid;  [EPA]

vapor_pressure

0.000019 [mmHg]

Origin of Product

United States

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